N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide
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Overview
Description
N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dimethylamino group, and a pyridine ring
Scientific Research Applications
N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Dimethylamino Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a dimethylamino group using reagents like dimethylamine.
Attachment of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanogen bromide or similar reagents.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanogen bromide, dimethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler amine derivatives.
Mechanism of Action
The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-2,2-dimethylpropyl)-4-(methylamino)pyridine-2-carboxamide
- N-(1-Cyano-2,2-dimethylpropyl)-4-(ethylamino)pyridine-2-carboxamide
- N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-3-carboxamide
Uniqueness
N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-14(2,3)12(9-15)17-13(19)11-8-10(18(4)5)6-7-16-11/h6-8,12H,1-5H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIMRUQUBBZTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=NC=CC(=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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